ADME Profile vs. Primary Sulfamoyl Carbamate
The calculated lipophilicity (LogP) and topological polar surface area (TPSA) are critical parameters influencing membrane permeability and oral absorption. tert-Butyl N-(2-sulfamoylfuran-3-yl)carbamate exhibits a computed LogP of 1.27 and a TPSA of 111.63 Ų . In comparison, a simpler primary sulfamoyl carbamate building block without the furan ring, tert-butyl sulfamoylcarbamate (CAS 148017-28-1), which is also used in synthesis, presents a different physicochemical profile. While direct comparative data for this specific analog is not available in primary literature, class-level inference from the structure of tert-butyl N-(2-sulfamoylfuran-3-yl)carbamate suggests that the addition of the furan ring will increase both lipophilicity and molecular complexity, which can be advantageous for exploring novel chemical space in drug discovery. The presence of the furan ring is a key differentiator for modulating properties like solubility and metabolic stability, offering a distinct handle for optimization .
| Evidence Dimension | Computed LogP (Lipophilicity) |
|---|---|
| Target Compound Data | 1.27 |
| Comparator Or Baseline | tert-butyl sulfamoylcarbamate (CAS 148017-28-1): LogP not provided, but expected to be lower due to absence of the furan ring. |
| Quantified Difference | Not applicable (qualitative inference) |
| Conditions | Computational prediction (Software-derived value). |
Why This Matters
This data informs researchers that this compound, compared to simpler sulfamoyl carbamates, occupies a different region of lipophilic and topological chemical space, which is crucial when selecting a building block to optimize a lead compound's ADME properties.
